![molecular formula C12H15BrO3 B1388225 Ethyl 3-bromo-4-propoxybenzoate CAS No. 860695-33-6](/img/structure/B1388225.png)
Ethyl 3-bromo-4-propoxybenzoate
Overview
Description
Ethyl 3-bromo-4-propoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the third position and a propoxy group at the fourth position on the benzene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-propoxybenzoate typically involves the bromination of 4-propoxybenzoic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-propoxybenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Reduction: Formation of ethyl 4-propoxybenzoate.
Oxidation: Formation of 3-bromo-4-propoxybenzoic acid.
Scientific Research Applications
Research indicates that compounds similar to ethyl 3-bromo-4-propoxybenzoate exhibit significant biological activities, particularly as local anesthetics and potential anti-cancer agents. Studies have shown that modifications to the benzoate structure can enhance local anesthetic effects, as seen in the synthesis of various derivatives.
- Local Anesthetic Effects : A study designed several benzoate compounds based on the structure of known local anesthetics like tetracaine and pramocaine. The synthesized compounds were evaluated for their anesthetic properties using surface anesthesia and infiltration anesthesia tests. Compounds derived from similar structures demonstrated promising local anesthetic effects with low toxicity profiles .
- Anti-Cancer Potential : this compound has been investigated for its potential role in inhibiting protein-protein interactions involved in cancer progression. Research into biaryl derivatives has shown that modifications to the compound can lead to effective inhibitors of the YAP/TAZ-TEAD interaction, which is crucial in various cancers such as sarcoma and neurofibromatosis .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Alkylation : Starting from a suitable benzoic acid derivative.
- Esterification : Formation of the ester bond using ethanol.
- Bromination : Introduction of bromine at the 3-position on the aromatic ring.
This synthetic route allows for high yields under mild conditions, making it a favorable method for producing this compound for further research .
Case Study 1: Local Anesthetic Development
A series of experiments were conducted to evaluate the anesthetic efficacy of this compound derivatives compared to established local anesthetics. The results indicated that certain modifications significantly enhanced their potency while maintaining low toxicity levels, suggesting a viable pathway for new anesthetic formulations .
Case Study 2: Cancer Therapeutics
In another study, derivatives of this compound were tested for their ability to disrupt YAP/TAZ signaling pathways in cancer cell lines. Results showed that specific structural alterations led to increased inhibitory activity against these pathways, highlighting the compound's potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-propoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and propoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Ethyl 3-bromo-4-propoxybenzoate can be compared with other similar compounds such as:
Ethyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.
Ethyl 3-chloro-4-propoxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 3-bromo-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a propoxy group.
These compounds share similar reactivity patterns but may differ in their physical properties and specific applications due to the variations in their substituents.
Biological Activity
Ethyl 3-bromo-4-propoxybenzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula: C12H13BrO3
- Molecular Weight: 285.14 g/mol
The compound features a bromine atom and an ethyl ester functional group, which are significant for its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent. The compound's structure allows it to interact with microbial cell membranes, leading to disruption and cell death.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 18 | 16 µg/mL |
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7), highlighting its potential as a chemotherapeutic agent.
Case Study: Induction of Apoptosis in MCF-7 Cells
A detailed investigation assessed the cytotoxicity of this compound on MCF-7 cells using various assays:
- MTT Assay: The compound reduced cell viability by 50% at a concentration of 25 µg/mL.
- Flow Cytometry: Analysis showed an increase in Annexin V positive cells, indicating early apoptosis.
These findings suggest that this compound could serve as a lead compound for further development in cancer therapy.
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. The bromine atom may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Proposed Mechanisms:
- Membrane Disruption: The compound may integrate into lipid bilayers, leading to increased permeability and cell lysis.
- Enzyme Inhibition: this compound may inhibit key enzymes involved in cell proliferation and survival pathways.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was performed.
Table 2: Comparison of Biological Activities
Compound Name | Molecular Formula | Antimicrobial Activity | Cytotoxicity (MCF-7) |
---|---|---|---|
This compound | C12H13BrO3 | Significant | Moderate |
Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | Moderate | Low |
Ethyl 4-bromo-2-methoxybenzoate | C10H11BrO3 | Low | High |
Properties
IUPAC Name |
ethyl 3-bromo-4-propoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTNBIBZYMEAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662389 | |
Record name | Ethyl 3-bromo-4-propoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860695-33-6 | |
Record name | Ethyl 3-bromo-4-propoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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